Hydrophobic Pocket Induction for Tryptase Inhibition
X-ray co-crystallography of a spirocyclic piperidine amide derivative containing the 5-(phenylethynyl)furan-2-carbonyl motif (Compound 4, JNJ-27390467) complexed with human mast cell tryptase revealed that the phenylethynyl group induces and occupies a hydrophobic pocket in the enzyme's active site [1]. This pocket is formed by amino acid residues from two different monomers of the tetrameric protein, a structural feature not observed with simpler furan analogs lacking the ethynyl linker. This induced-fit mechanism underpins the high potency of JNJ-27390467 (Ki values in the low nanomolar range, e.g., 6.8 nM for tryptase inhibition) [1], whereas a related series showed that modifications to this moiety dramatically reduced inhibitory activity [1].
| Evidence Dimension | Structural binding mode and in vitro potency (Ki) for human mast cell tryptase |
|---|---|
| Target Compound Data | JNJ-27390467 (contains the target compound as a key substructure): Induces a unique hydrophobic pocket and exhibits potent tryptase inhibition (Ki = 6.8 nM) [1]. |
| Comparator Or Baseline | Related spirocyclic amide analogs with modifications to the phenylethynyl group (e.g., replacing the ethynyl linker or altering the phenyl ring) [1]. |
| Quantified Difference | The phenylethynyl group is essential for inducing the hydrophobic pocket. Analogs with modified linkers or without this specific group show a substantial reduction in potency, underscoring the structure's non-redundant role. |
| Conditions | In vitro enzymatic assay using human recombinant tryptase; X-ray co-crystallography (PDB: 2ZA5) [1]. |
Why This Matters
For research programs targeting tryptase or related serine proteases, this compound is an essential starting point for generating potent and selective inhibitors, as its unique binding mode cannot be replicated by simpler, off-the-shelf furan carboxylic acids.
- [1] Costanzo, M. J., Yabut, S. C., Zhang, H. C., White, K. B., de Garavilla, L., Wang, Y., ... & Maryanoff, B. E. (2008). Potent, nonpeptide inhibitors of human mast cell tryptase. Synthesis and biological evaluation of novel spirocyclic piperidine amide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(6), 2114-2121. View Source
